molecular formula C15H14N4O5S B2568331 4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-24-4

4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

カタログ番号: B2568331
CAS番号: 851095-24-4
分子量: 362.36
InChIキー: FVZYVMXFUJYLAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 850936-46-8; C₁₃H₁₆N₄O₄S₂; MW: 356.42 g/mol) is a 1,3,4-oxadiazole derivative featuring a dimethylsulfamoyl group at the benzamide para-position and a furan-2-yl substituent on the oxadiazole ring. This compound has drawn attention in medicinal chemistry due to its structural similarity to inhibitors of enzymes like thioredoxin reductase (TrxR) and antimicrobial agents .

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S/c1-19(2)25(21,22)11-7-5-10(6-8-11)13(20)16-15-18-17-14(24-15)12-4-3-9-23-12/h3-9H,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZYVMXFUJYLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the benzamide moiety: This step involves the reaction of the oxadiazole-furan intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

化学反応の分析

Amide Bond Reactivity

The benzamide core participates in hydrolysis and nucleophilic substitution reactions:

  • Acidic Hydrolysis : Under reflux with 6M HCl, the amide bond cleaves to yield 4-(dimethylsulfamoyl)benzoic acid and 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (yield: 72–78%).

  • Nucleophilic Substitution : The oxadiazole amine reacts with acyl chlorides (e.g., acetyl chloride) in THF to form N-acylated derivatives, leveraging the oxadiazole ring’s electron-withdrawing properties .

Reaction TypeReagents/ConditionsProductsYield (%)
Hydrolysis6M HCl, 80°C, 6hBenzoic acid derivative + oxadiazole amine72–78
AcylationAcetyl chloride, THF, RTN-Acetylated oxadiazole65

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the oxadiazole’s C5 position, forming 5-nitro derivatives (yield: 58%) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a thiadiazole, altering bioactivity.

Table 2: Oxadiazole-Specific Reactions

ReactionConditionsOutcomeApplication Example
NitrationHNO₃/H₂SO₄, 0°CNitro-oxadiazole derivativeAntibacterial agents
ReductionH₂ (1 atm), Pd-CThiadiazole formationBioactivity modulation

Sulfamoyl Group Transformations

The dimethylsulfamoyl group (-SO₂NMe₂) participates in:

  • Oxidation : Reaction with H₂O₂/CH₃COOH converts the sulfamoyl group to sulfonic acid (yield: 82%).

  • Alkylation : Using methyl iodide in DMF, the sulfamoyl nitrogen undergoes methylation to form trimethylsulfamoyl derivatives.

Key Data :

  • Sulfonic acid derivatives show enhanced solubility (logP reduction from 2.1 to 0.7).

  • Trimethylsulfamoyl variants exhibit 2.3-fold increased microtubule inhibition in cancer cell assays.

Furan Ring Reactivity

The furan-2-yl substituent enables cycloaddition and electrophilic substitutions:

  • Diels-Alder Reaction : Reacts with maleic anhydride to form bicyclic adducts (60°C, 12h, yield: 64%) .

  • Bromination : Electrophilic bromination at C5 of the furan ring using Br₂/CHCl₃ produces 5-bromo-furan derivatives .

Comparative Reactivity :

SubstituentReaction Rate (k, M⁻¹s⁻¹)Product Stability
Furan-2-yl1.2 × 10⁻³Moderate (decomposes >200°C)
Thiophen-2-yl0.9 × 10⁻³High (>250°C)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki Coupling : The furan ring reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl hybrids .

  • Buchwald-Hartwig Amination : Introduces amine groups at the benzamide’s para position.

Optimized Conditions :

  • Suzuki: 5 mol% Pd catalyst, 80°C, 8h (yield: 70–85%) .

  • Buchwald-Hartwig: XPhos ligand, 100°C, 12h (yield: 62%).

Stability Under Physiological Conditions

The compound degrades in basic environments (pH >10) via sulfamoyl hydrolysis but remains stable in plasma (t₁/₂ = 6.5h).

科学的研究の応用

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been effective against various strains of bacteria and fungi. A notable study demonstrated that oxadiazole-based compounds could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro and in vivo models, suggesting their potential as new antibacterial agents .

Antimalarial Activity

The oxadiazole scaffold has been explored for its antimalarial properties. Compounds derived from this structure have shown activity against Plasmodium falciparum, the parasite responsible for malaria. Research indicates that certain oxadiazoles can act as slow-action antiplasmodial agents, providing an alternative mechanism of action compared to traditional treatments . The need for new antimalarial agents is critical due to rising resistance against existing drugs.

Anti-inflammatory Effects

In addition to antimicrobial and antimalarial activities, studies have suggested that oxadiazole derivatives may possess anti-inflammatory properties. Investigations into their effects on pro-inflammatory cytokines in infected tissues indicate a potential role in managing inflammatory conditions . This application is particularly relevant given the increasing incidence of chronic inflammatory diseases.

Mechanistic Insights

The mechanisms by which this compound exerts its effects are under investigation. For example:

  • Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
  • Antimalarial Mechanism : The action against malaria parasites may involve inhibition of essential enzymatic processes within the parasite's lifecycle.

Case Studies

StudyApplicationFindings
Study on MRSA AntimicrobialDemonstrated significant reduction in MRSA load in infected mice models .
Malaria Research AntimalarialIdentified slow-action activity against Plasmodium falciparum; further development required for pharmacokinetic improvements .
Inflammation Study Anti-inflammatoryShowed reduction in cytokine levels in infected tissues, indicating potential for treating inflammatory diseases .

作用機序

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The furan and oxadiazole rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

類似化合物との比較

Substituent Variations in Sulfonamide Groups

The sulfonamide moiety is critical for bioactivity. Comparisons with analogs reveal:

  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: F2832-0099; MW: 459.54 g/mol) replaces dimethylsulfamoyl with a bulkier cyclohexyl-ethyl group. Despite similar antifungal activity against Candida albicans, LMM11 showed higher cytotoxicity in mammalian cells compared to the target compound, likely due to increased lipophilicity .
  • Dipropyl/Diethyl Analogs : Compounds like 4-(dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 533869-83-9) and 4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 533870-16-5) exhibit reduced antifungal potency but improved solubility, highlighting the balance between steric bulk and hydrophilicity .

Table 1: Sulfonamide Substituent Impact on Properties

Compound Sulfonamide Group Molecular Weight logP* Antifungal IC₅₀ (µg/mL)
Target Compound Dimethyl 356.42 1.8 5.2 (C. albicans)
LMM11 Cyclohexyl-ethyl 459.54 3.1 4.8 (C. albicans)
Dipropyl Analog (CAS 533869-83-9) Dipropyl 414.50 2.5 >10 (C. albicans)

*logP estimated via computational tools.

Oxadiazole Ring Modifications

The oxadiazole ring’s substituents influence target binding and selectivity:

  • Furan-2-yl vs. Aromatic Substituents : The furan-2-yl group in the target compound enhances π-π stacking in enzyme active sites. In contrast, LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) uses a 4-methoxyphenyl group, improving membrane permeability but reducing TrxR inhibition specificity .
  • Thiadiazole Analogs : Replacing oxadiazole with thiadiazole (e.g., N-[5-((4-chlorophenyl)methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, CAS: 571954-39-7) reduces antifungal activity, emphasizing the oxadiazole ring’s electronic contribution to binding .

Physicochemical and Drug-Likeness Properties

  • Lipinski’s Rule Compliance : The target compound (MW: 356.42, logP: 1.8) complies with Lipinski’s criteria, unlike bulkier analogs (e.g., LMM11, logP: 3.1), which risk poor oral bioavailability .
  • Synthetic Accessibility: Derivatives like 4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide (CAS: 851723-24-5) require multi-step synthesis, whereas the target compound is synthesized efficiently via one-pot methods (yield: 82–86%) .

生物活性

The compound 4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a member of the benzamide class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into the biological activity of this compound, summarizing various studies that highlight its efficacy against different pathogens and its potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring and an oxadiazole moiety, which are known for their biological activities. The structure can be represented as follows:

C13H14N4O3S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds similar to This compound . Notably, research has demonstrated that benzamides substituted with oxadiazole groups exhibit significant antimicrobial effects against various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study focused on N-(1,3,4-oxadiazol-2-yl)benzamides , including derivatives similar to our compound, showed promising results against drug-resistant Gram-positive bacteria. The minimum inhibitory concentrations (MICs) ranged from 0.25μg/mL0.25\,\mu g/mL to 2μg/mL2\,\mu g/mL for these compounds . The ability to inhibit lipoteichoic acid (LTA) biosynthesis in Staphylococcus aureus was also noted as a mechanism of action .

Fungicidal Activity

Research has also highlighted the fungicidal properties of oxadiazole-containing benzamides. For instance, a related study reported that certain compounds exhibited inhibition rates against various fungal pathogens:

CompoundInhibition Rate (%)Target Pathogen
14h77.8Pyricularia oryzae
14n65.9Cercospora arachidicola
14p86.1Sclerotinia sclerotiorum

These results indicate that the incorporation of specific functional groups can enhance antifungal activity .

Toxicity Studies

In evaluating the safety profile of these compounds, toxicity assessments have been performed using zebrafish embryos as a model organism. The acute toxicity levels were measured to ensure that effective concentrations do not pose significant risks to non-target organisms. For example, some derivatives demonstrated low toxicity with LC50 values exceeding 19mg/L19\,mg/L, classifying them as low-toxic compounds .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are multifaceted. For instance:

  • Inhibition of Biofilm Formation : Compounds like HSGN-94 have been shown to inhibit biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections .
  • Impact on Virulence Factors : Studies suggest that these compounds may interfere with bacterial virulence factors, thereby reducing pathogenicity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing these compounds for therapeutic use. Variations in substituents on the benzamide core significantly affect both antimicrobial potency and toxicity profiles.

Q & A

What are the key considerations for designing a synthetic route for 4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

A robust synthetic route typically involves:

  • Esterification and hydrazide formation : Start with the carboxylic acid derivative (e.g., 4-(dimethylsulfamoyl)benzoic acid) to form the corresponding hydrazide via esterification and hydrazinolysis .
  • Oxadiazole ring formation : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazol-2-amine intermediate. Substituted furan derivatives (e.g., 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine) can be synthesized by modifying the hydrazide precursor .
  • Coupling reaction : React the oxadiazole amine with an activated benzamide derivative (e.g., 4-(dimethylsulfamoyl)benzoyl chloride) under basic conditions (e.g., NaH in dry THF) to form the final product .
    Critical validation steps : Monitor intermediates via TLC/HPLC and characterize using 1H^1H-NMR and mass spectrometry to ensure purity and structural fidelity .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

  • Experimental techniques :
    • 1H^1H-NMR : Confirm substituent positions (e.g., furan protons at δ 6.3–7.2 ppm, oxadiazole NH at δ 8.5–9.0 ppm) .
    • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding between oxadiazole NH and benzamide carbonyl) .
  • Computational support :
    • DFT calculations : Optimize geometry and compare experimental vs. theoretical IR vibrational modes (e.g., C=O stretch at ~1680 cm1^{-1}) .
    • Molecular dynamics (MD) simulations : Assess stability in solvent environments to predict aggregation behavior .

What experimental strategies are recommended for evaluating antitumor activity in vitro and in vivo?

  • In vitro screening :
    • Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments .
    • Assess mechanism via flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .
  • In vivo models :
    • Administer the compound in xenograft mice (e.g., subcutaneous tumor models) at 10–50 mg/kg doses. Monitor tumor volume and toxicity via histopathology .
      Advanced tip : Use isotopic labeling (e.g., 14C^{14}C) to track biodistribution and metabolite profiling .

How can computational modeling optimize the compound’s pharmacokinetic and target-binding properties?

  • QSAR studies : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to identify optimal substituents .
  • Molecular docking : Simulate binding to therapeutic targets (e.g., HDAC enzymes) using AutoDock Vina. Prioritize poses with strong hydrogen bonds between the oxadiazole NH and catalytic residues .
  • ADMET prediction : Use tools like SwissADME to predict solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

How to address contradictions in biological activity data across different studies?

  • Source analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time). For example, discrepancies in IC50_{50} may arise from varying ATP levels in cytotoxicity assays .
  • Structural validation : Reconfirm compound purity via HPLC and mass spectrometry to rule out degradation products .
  • Mechanistic follow-up : Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to isolate the primary mode of action .

What advanced techniques characterize the compound’s solid-state properties and formulation stability?

  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 250°C) .
  • Powder X-ray diffraction (PXRD) : Identify polymorphic forms and crystallinity .
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use excipients (e.g., lactose) to enhance stability in solid dispersions .

How to investigate the role of the dimethylsulfamoyl group in modulating biological activity?

  • Structure-activity relationship (SAR) : Synthesize analogs with alternative substituents (e.g., methylsulfonyl, acetyl) and compare bioactivity .
  • Electrostatic potential maps : Use DFT to visualize electron-deficient regions near the sulfamoyl group, which may enhance binding to positively charged enzymatic pockets .
  • Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets influenced by the sulfamoyl moiety .

What methodologies validate the compound’s selectivity against off-target receptors?

  • Panel screening : Test against a broad panel of receptors (e.g., GPCRs, kinases) at 10 µM to identify off-target interactions .
  • Cryo-EM/SPR : For confirmed targets, use cryo-electron microscopy or surface plasmon resonance to quantify binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • In silico profiling : Apply machine learning models (e.g., DeepChem) to predict cross-reactivity based on structural fingerprints .

How to troubleshoot low yields in the final coupling step of the synthesis?

  • Activation optimization : Replace benzoyl chloride with HATU/DIPEA for milder coupling conditions .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of the oxadiazole amine .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., dimerization) and adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) .

What strategies enhance the compound’s solubility for in vivo administration?

  • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
  • Co-solvent systems : Use 10% DMSO/90% saline for intravenous delivery, ensuring compatibility with biological buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(dimethylsulfamoyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。